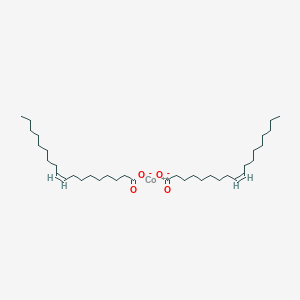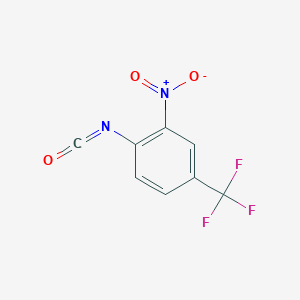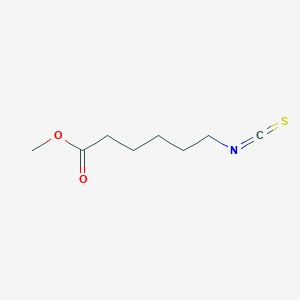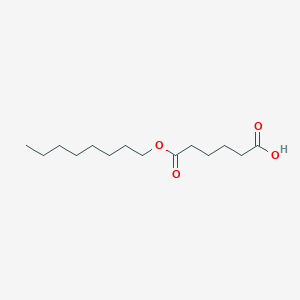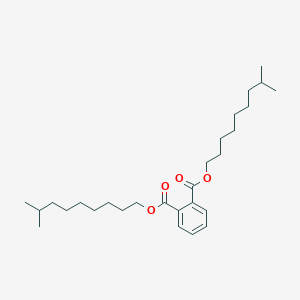
Dipotassium hexafluorostannate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium hexafluorostannate(2-) is an inorganic compound with the chemical formula K2SnF6. It is a white crystalline solid that is soluble in water and has a wide range of applications in scientific research. This compound is commonly used as a source of fluoride ions and tin ions in various chemical reactions.
Mécanisme D'action
The mechanism of action of dipotassium hexafluorostannate(2-) is not well understood. However, it is believed that the compound releases fluoride ions and tin ions when dissolved in water. These ions can then interact with other molecules and ions in the solution, leading to various chemical reactions.
Effets Biochimiques Et Physiologiques
Dipotassium hexafluorostannate(2-) has no known biochemical or physiological effects on humans or animals. However, fluoride ions can be toxic at high concentrations and can cause dental fluorosis and skeletal fluorosis. Therefore, it is important to handle this compound with care and follow proper safety protocols.
Avantages Et Limitations Des Expériences En Laboratoire
Dipotassium hexafluorostannate(2-) is a useful compound for various lab experiments due to its ability to release fluoride ions and tin ions. It is also relatively easy to synthesize and purify. However, the compound can be difficult to handle due to its toxicity and reactivity with other chemicals.
Orientations Futures
There are several future directions for research on dipotassium hexafluorostannate(2-). One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the use of this compound in the synthesis of new fluoride compounds with unique properties and applications. Additionally, further research is needed to understand the mechanism of action of dipotassium hexafluorostannate(2-) and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of dipotassium hexafluorostannate(2-) can be achieved by reacting potassium fluoride (KF) with tin(II) fluoride (SnF2) in an aqueous solution. The reaction can be represented as follows:
SnF2 + 2KF → K2SnF6
The reaction is exothermic and occurs at room temperature. The resulting product is a white crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
Dipotassium hexafluorostannate(2-) has a wide range of applications in scientific research. It is commonly used as a source of fluoride ions and tin ions in various chemical reactions. It is also used as a precursor for the synthesis of other fluoride compounds.
Propriétés
Numéro CAS |
16893-93-9 |
|---|---|
Nom du produit |
Dipotassium hexafluorostannate(2-) |
Formule moléculaire |
F6K2Sn |
Poids moléculaire |
310.9 g/mol |
Nom IUPAC |
dipotassium;tin(4+);hexafluoride |
InChI |
InChI=1S/6FH.2K.Sn/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
Clé InChI |
GLZWPQHSSWGQOA-UHFFFAOYSA-H |
SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[K+].[K+].[Sn+4] |
SMILES canonique |
[F-].[F-].[F-].[F-].[F-].[F-].[K+].[K+].[Sn+4] |
Autres numéros CAS |
16893-93-9 |
Synonymes |
dipotassium hexafluorostannate(2-) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



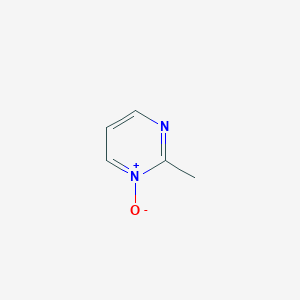

![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)
